Structural Differentiation: Dual Sulfonyl Substitution vs. Mono-Sulfonyl Analogs
The target compound contains two distinct sulfonyl groups, whereas the simplest commercially available analog, 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine (Sigma-Aldrich T327565), possesses only one. This dual substitution pattern mirrors the design of more potent MMP-2 inhibitors, where the addition of a second arylsulfonyl group significantly enhanced potency. In the compound series by Cheng et al., the most potent inhibitor (compound 6d) featured a bis-sulfonyl architecture, achieving an IC50 of 9.3 nM against MMP-2, compared to the mono-sulfonyl positive control LY52 (IC50 = 120 nM) [1]. While the exact IC50 of the queried compound is unknown, its structural alignment with the bis-sulfonyl series suggests a higher probability of potent target engagement compared to the mono-sulfonyl analog.
| Evidence Dimension | Predicted MMP-2 binding potency based on structural class |
|---|---|
| Target Compound Data | Not measured directly; structurally aligned with bis-sulfonyl pyrrolidines |
| Comparator Or Baseline | Compound 6d (bis-sulfonyl pyrrolidine derivative): IC50 = 9.3 nM; LY52 (mono-sulfonyl control): IC50 = 120 nM |
| Quantified Difference | Bis-sulfonyl architecture associated with ~13-fold improvement in IC50 over mono-sulfonyl control in the same assay |
| Conditions | In vitro MMP-2 inhibition assay; compound 6d and LY52 values from Cheng et al. (2008) |
Why This Matters
For researchers selecting a chemical tool for studying MMP-2 or related proteases, the dual-sulfonyl scaffold is a critical feature associated with enhanced potency, making the target compound a more relevant choice than the cheaper, mono-sulfonyl analog.
- [1] Cheng, X.-C., et al. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg. Med. Chem. 2008, 16, 5398-5404. View Source
